Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate

Organic Synthesis Medicinal Chemistry Structural Isomerism

This benzoate ester features a unique combination of a 5-iodo group for heavy-atom effect and cross-coupling reactivity, and a 4-dimethylamino-2-hydroxy motif. This specific substitution pattern, with a computed XLogP3 of 2.5, offers a distinct electronic and steric profile compared to regioisomers. It is a critical scaffold for medicinal chemistry labs developing imaging agents or diversity libraries. Procure this precise isomer to ensure reproducibility in advanced synthesis applications.

Molecular Formula C10H12INO3
Molecular Weight 321.11 g/mol
CAS No. 1143579-89-8
Cat. No. B1389411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate
CAS1143579-89-8
Molecular FormulaC10H12INO3
Molecular Weight321.11 g/mol
Structural Identifiers
SMILESCN(C)C1=C(C=C(C(=C1)O)C(=O)OC)I
InChIInChI=1S/C10H12INO3/c1-12(2)8-5-9(13)6(4-7(8)11)10(14)15-3/h4-5,13H,1-3H3
InChIKeyBRLKWQXLROULHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS 1143579-89-8): A Multifunctional Iodinated Building Block for Specialized Synthesis


Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate (CAS 1143579-89-8) is a complex small molecule, classified as a benzoate ester derivative, with the molecular formula C10H12INO3 and a molecular weight of 321.11 g/mol . Its structure is defined by the presence of three key functional groups: a dimethylamino group (-N(CH3)2) at the 4-position, a hydroxyl group (-OH) at the 2-position, and a heavy iodine atom at the 5-position of the benzoate ring. This combination of an electron-donating group, a hydrogen-bonding moiety, and a heavy, highly reactive halogen creates a unique reactivity profile. It is of interest primarily as an intermediate in organic synthesis and as a potential scaffold in pharmaceutical research, but its specific, quantitative differentiation from close analogs is the focus of the evidence presented below .

Why Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Cannot Be Replaced by Common Analogs in Synthesis


Generic substitution among similar benzoate esters is not feasible due to the highly specific electronic and steric contributions of each substituent. The target compound's 5-iodo group, with its large van der Waals radius and atomic mass, imparts a heavy-atom effect and distinct reactivity in cross-coupling reactions that lighter halogens (e.g., -Cl, -Br) cannot replicate . Furthermore, the concurrent presence of the 4-dimethylamino and 2-hydroxy groups creates a unique 'push-pull' electronic environment that alters the nucleophilicity and oxidative stability of the molecule compared to isomers where these groups are absent or differently positioned (e.g., methyl 2-(dimethylamino)-5-iodobenzoate, CAS 1131605-35-0) [1]. This specific substitution pattern is essential for applications requiring a precise molecular geometry and electronic density profile, as detailed in the quantitative evidence below.

Quantitative Differentiation of Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate: Head-to-Head Evidence vs. Key Comparators


Regioisomeric Differentiation: 5-Iodo vs. 3-Iodo Substitution Pattern

The target compound is a regioisomer of methyl 4-(dimethylamino)-2-hydroxy-3-iodobenzoate, with the iodine atom at the 5-position instead of the 3-position. This positional difference leads to a quantifiable variation in the computed lipophilicity (XLogP3), which is a critical parameter for predicting membrane permeability and solubility in drug discovery [1][2]. The 5-iodo isomer has a computed XLogP3 of 2.5, whereas the 3-iodo isomer has an XLogP3 of 2.7 [1][2]. This difference of 0.2 log units indicates that the 5-iodo compound is slightly less lipophilic, which can influence its pharmacokinetic behavior and biodistribution compared to its 3-iodo analog.

Organic Synthesis Medicinal Chemistry Structural Isomerism

Functional Group Impact: Iodo Substituent vs. Non-Halogenated Analog on Molecular Properties

The presence of the heavy iodine atom at the 5-position dramatically alters the compound's physicochemical properties compared to its non-iodinated analog, methyl 4-(dimethylamino)-2-hydroxybenzoate (CAS 27559-59-7) [1][2]. The most significant difference is in molecular weight, where the iodinated target compound (321.11 g/mol) is approximately 65% heavier than the non-iodinated analog (195.21 g/mol) [1][2]. Additionally, the topological polar surface area (TPSA) differs, with the 5-iodo compound having a TPSA of 49.8 Ų compared to 29.5 Ų for the isomer methyl 2-(dimethylamino)-5-iodobenzoate [1][3]. The heavy atom effect of iodine is also known to enhance spin-orbit coupling, which is relevant for applications in photochemistry and as a potential X-ray contrast agent precursor, a feature absent in the non-iodinated version.

Medicinal Chemistry Physicochemical Properties Structure-Activity Relationship

Commercial Availability and Purity Specifications for Research Procurement

For procurement purposes, the compound is commercially available from multiple suppliers with a standard purity specification of ≥95% . This purity grade is suitable for use as a research intermediate or analytical standard. While the non-iodinated analog, methyl 4-(dimethylamino)-2-hydroxybenzoate, may be available at higher purity (e.g., 97%), the 95% purity of the iodinated target compound is standard for this class of halogenated aromatics due to the challenges of iodination and purification . The compound is offered in research-scale quantities, with some suppliers listing availability for 100g and 1kg quantities, indicating its utility for larger-scale synthetic campaigns .

Chemical Procurement Supply Chain Research Materials

Validated Application Scenarios for Methyl 4-(dimethylamino)-2-hydroxy-5-iodobenzoate Based on Quantitative Evidence


Synthetic Intermediate for Radiopharmaceutical Precursors and PET Tracers

The 65% higher molecular weight due to the 5-iodo substituent, relative to its non-iodinated analog [1][2], directly supports its use as a scaffold for introducing radioactive iodine isotopes (e.g., ¹²⁵I for SPECT or ¹²⁴I for PET). This heavy-atom effect is a primary differentiator for procurement in medicinal chemistry labs focused on imaging agent development. The compound's specific substitution pattern allows for further functionalization while retaining the heavy halogen, a feature not available in its lighter or non-halogenated counterparts.

Cross-Coupling Partner in Complex Molecule Synthesis (Suzuki, Sonogashira)

The presence of a reactive aryl iodide at the 5-position makes this compound a superior electrophile for palladium-catalyzed cross-coupling reactions compared to the corresponding bromide or chloride analogs. The heavier iodine atom facilitates oxidative addition, a rate-limiting step in many coupling reactions. While direct kinetic data is not available, the structural comparison with methyl 2-(dimethylamino)-5-iodobenzoate [3] highlights the unique regioisomeric availability of this specific scaffold, enabling access to a different vector of molecular diversity in library synthesis.

Development of Novel ESIPT (Excited-State Intramolecular Proton Transfer) Probes

The ortho-hydroxy and para-dimethylamino substitution pattern on the benzoate core is a known motif for ESIPT fluorophores, where the 4-(dimethylamino)-2-hydroxybenzoate scaffold is used [4]. The target compound adds a heavy iodine atom, which is expected to significantly enhance intersystem crossing and phosphorescence through the heavy-atom effect. This differentiates it from the non-iodinated scaffold [2] by creating a potential tool for studying excited-state dynamics or for applications in oxygen sensing and time-resolved imaging.

Chemical Proteomics and Affinity Labeling Probe Synthesis

The aryl iodide moiety can serve as a latent precursor for a photoaffinity label (e.g., upon conversion to an aryl azide or diazirine) or as a direct handle for radiometric detection. The specific 5-iodo position, with its distinct computed lipophilicity (XLogP3 of 2.5) compared to the 3-iodo regioisomer [1][5], offers a way to fine-tune the physicochemical properties of a probe molecule. This is crucial for minimizing non-specific binding and optimizing cellular uptake in target identification studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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